molecular formula C16H18N6OS B3020431 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 1286728-08-2

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone

Cat. No. B3020431
CAS RN: 1286728-08-2
M. Wt: 342.42
InChI Key: CNMFDPBEQCEKCX-UHFFFAOYSA-N
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Description

The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone is a complex organic molecule. It contains several functional groups including a pyrazole ring, a piperazine ring, and a benzothiadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazole ring, a piperazine ring, and a benzothiadiazole ring . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .

Scientific Research Applications

Antimicrobial Activity

The derivatives of 1,3-diazole (imidazole) exhibit significant antimicrobial potential. Researchers have explored the antibacterial, antifungal, and antiviral activities of compounds containing the imidazole ring. For instance, some derivatives have demonstrated efficacy against bacterial strains, fungal infections, and viral pathogens .

Antitumor Properties

Certain imidazole-containing compounds have been evaluated for their antitumor potential. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine. These compounds were tested against different cell lines, including MCF-7 and CaCo-2, showing promising results .

Antiparasitic Activity

Imidazole derivatives have also been investigated for their antiparasitic properties. For example, molecular simulation studies have justified the potent in vitro antipromastigote activity of specific compounds. These findings highlight the potential of imidazole-based molecules in combating parasitic diseases .

Apoptosis Induction

Recent studies have explored the apoptosis-inducing effects of certain imidazole-containing compounds. For instance, compound 10ec induced apoptosis in BT-474 breast cancer cells. The inhibition of colony formation further supports its potential as an anticancer agent .

Other Biological Activities

Beyond the mentioned fields, imidazole derivatives have shown diverse activities, including anti-inflammatory, antidiabetic, antioxidant, and antipyretic effects. Researchers continue to explore novel applications and mechanisms of action for these compounds .

Drug Development

Imidazole serves as a crucial synthon in drug development. Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial). The versatility of imidazole-based structures makes them valuable in medicinal chemistry .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c23-16(13-2-3-14-15(12-13)19-24-18-14)21-9-6-20(7-10-21)8-11-22-5-1-4-17-22/h1-5,12H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMFDPBEQCEKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone

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